t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate
Overview
Description
T-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate, commonly known as BOBC, is a chemical compound that has generated significant interest in various scientific fields1. It has a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate. However, related compounds such as tert-Butyl (trans-4- (2-oxoethyl)cyclohexyl)carbamate have been synthesized2. More research would be needed to determine the exact synthesis process for t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate.Molecular Structure Analysis
The molecular structure of t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate is defined by its molecular formula, C15H27NO31. Unfortunately, I couldn’t find specific information on the 3D structure or conformation of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate. However, related compounds such as 4-t-Butylcyclohexanone have been involved in sodium borohydride reduction reactions3.Physical And Chemical Properties Analysis
T-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate has a molecular weight of 269.38 g/mol1. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound.Safety And Hazards
The safety and hazards associated with t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate are not clear from the available information. It’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for research on t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate are not clear from the available information. Given its molecular structure and the interest it has generated in various scientific fields1, it could be a subject of further study in areas such as organic chemistry, medicinal chemistry, and materials science.
properties
IUPAC Name |
tert-butyl N-[4-(3-oxobutyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-11(17)5-6-12-7-9-13(10-8-12)16-14(18)19-15(2,3)4/h12-13H,5-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYVHGHYNTABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl trans-4-(3-oxobutyl)cyclohexylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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